
CIC-AP;Ciclesonide active principle
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desisobutyryl-ciclesonide is an active metabolite of ciclesonide, a novel inhaled corticosteroid used primarily for the treatment of asthma and other obstructive airway diseases. Ciclesonide is a prodrug that is converted to desisobutyryl-ciclesonide in the lungs by pulmonary esterases. This conversion enhances its anti-inflammatory effects while minimizing systemic side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desisobutyryl-ciclesonide involves the hydrolysis of ciclesonide by esterases. Ciclesonide is administered as a prodrug via a metered-dose inhaler, and upon deposition in the lungs, it is hydrolyzed to form desisobutyryl-ciclesonide . The reaction conditions for this hydrolysis are typically physiological, occurring naturally within the human body.
Industrial Production Methods: Industrial production of desisobutyryl-ciclesonide is closely tied to the production of ciclesonide. The latter is synthesized through a series of chemical reactions, including esterification and cyclization, followed by purification processes. The final product, ciclesonide, is then formulated into inhalation products that, upon administration, convert to desisobutyryl-ciclesonide in vivo .
化学反応の分析
Types of Reactions: Desisobutyryl-ciclesonide undergoes several types of chemical reactions, primarily hydrolysis and esterification. The hydrolysis of ciclesonide to desisobutyryl-ciclesonide is a key reaction, catalyzed by esterases in the lungs .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of esterases, which are naturally occurring enzymes in the human body. The reaction conditions are physiological, typically occurring at body temperature and pH .
Major Products Formed: The primary product formed from the hydrolysis of ciclesonide is desisobutyryl-ciclesonide. Additionally, desisobutyryl-ciclesonide can form reversible conjugates with fatty acids, such as oleate and palmitate, which are pharmacologically inactive .
科学的研究の応用
Desisobutyryl-ciclesonide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is extensively studied for its anti-inflammatory properties and its role in the treatment of asthma and other respiratory conditions. Research has shown that desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to ciclesonide, making it more effective in reducing inflammation .
In addition to its medical applications, desisobutyryl-ciclesonide is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body. These studies are crucial for optimizing the dosing and delivery of ciclesonide-based therapies .
作用機序
Desisobutyryl-ciclesonide exerts its effects by binding to the glucocorticoid receptor with high affinity. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation in the airways. The compound also limits capillary dilatation and permeability, restricting the accumulation of inflammatory cells such as polymorphonuclear leukocytes and macrophages .
類似化合物との比較
Similar Compounds: Desisobutyryl-ciclesonide is similar to other inhaled corticosteroids such as fluticasone propionate, budesonide, and beclomethasone dipropionate. These compounds are also used for the treatment of asthma and other inflammatory airway diseases .
Uniqueness: What sets desisobutyryl-ciclesonide apart from other similar compounds is its conversion from a prodrug (ciclesonide) to an active metabolite in the lungs. This conversion process enhances its local anti-inflammatory effects while minimizing systemic side effects. Additionally, desisobutyryl-ciclesonide has a higher affinity for the glucocorticoid receptor compared to its parent compound, making it more potent and effective .
特性
分子式 |
C28H38O6 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1 |
InChIキー |
OXPLANUPKBHPMS-GAFDLLBCSA-N |
異性体SMILES |
C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |
正規SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14787748.png)
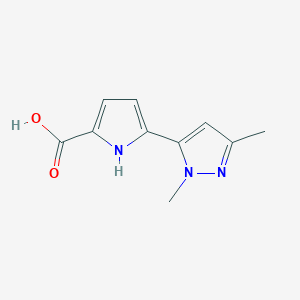
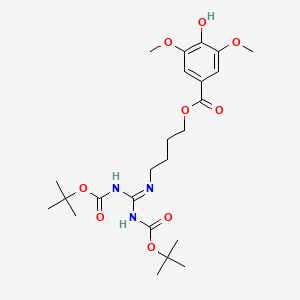
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


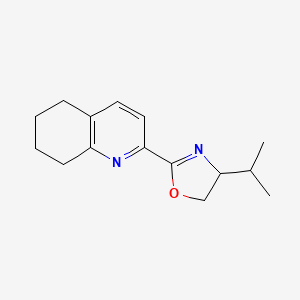

![2-[2-[[(8R,10R,14R)-17-[(2S)-2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787813.png)
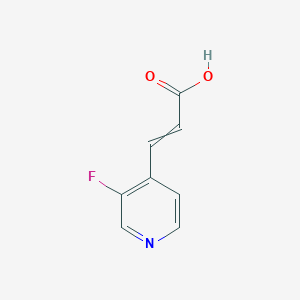
![5,6-dihydro-5,5-dimethyl-Imidazo[1,2-c]quinazoline](/img/structure/B14787823.png)
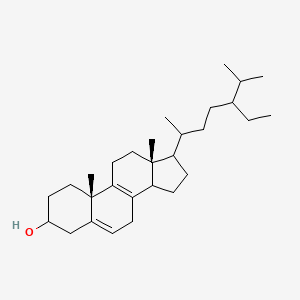
![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)
